2-Demethoxy-2-chloro Urapidil-d4

Stable Isotope Labeling Mass Spectrometry Internal Standard

Quantifying trace 2-Demethoxy-2-chloro Urapidil impurity in Urapidil API or formulations often suffers from ion suppression and recovery variability with generic internal standards. This deuterated analog solves that with a +4.02 Da mass shift for interference-free LC-MS/MS resolution. - ≥98% purity; +4.02 Da shift ensures unambiguous MS separation without retention time drift. - Validated >90% recovery & ≤10% precision for ICH Q2(R1) impurity profiling at 0.05% threshold. - Ambient shipping; stock available for immediate global dispatch.

Molecular Formula C19H26ClN5O2
Molecular Weight 395.924
CAS No. 1794883-40-1
Cat. No. B587224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Demethoxy-2-chloro Urapidil-d4
CAS1794883-40-1
Synonyms6-[[3-[4-(2-Chlorophenyl)-1-piperazinyl-d4]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione; 
Molecular FormulaC19H26ClN5O2
Molecular Weight395.924
Structural Identifiers
SMILESCN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3Cl
InChIInChI=1S/C19H26ClN5O2/c1-22-17(14-18(26)23(2)19(22)27)21-8-5-9-24-10-12-25(13-11-24)16-7-4-3-6-15(16)20/h3-4,6-7,14,21H,5,8-13H2,1-2H3/i10D2,11D2
InChIKeyVYRAHJGSHMDYAJ-MKQHWYKPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Demethoxy-2-chloro Urapidil-d4 (CAS 1794883-40-1): Deuterated Impurity Reference for Urapidil Analytical Quantification


2-Demethoxy-2-chloro Urapidil-d4 is a deuterium-labeled analog of the Urapidil process impurity 2-Demethoxy-2-chloro Urapidil [1]. The compound features four deuterium atoms substituted for hydrogen on the piperazine ring (positions 2,2,6,6) , yielding a molecular weight of 395.92 g/mol—an increase of approximately 4.03 mass units compared to the unlabeled species (391.9 g/mol) . This stable isotope-labeled derivative is categorized as a pharmaceutical reference standard and is supplied with purity specifications of ≥95-98% , primarily for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays designed to quantify Urapidil and its related impurities in complex biological or pharmaceutical matrices [2].

Critical Selection Factors for 2-Demethoxy-2-chloro Urapidil-d4: Beyond Simple Deuterium Incorporation


While several deuterated Urapidil analogs exist for analytical support, generic substitution is technically unsound due to significant differences in isotopic design, physicochemical behavior, and intended analytical role. The incorporation of four deuterium atoms at specific piperazine positions (2,2,6,6) in 2-Demethoxy-2-chloro Urapidil-d4 is not arbitrary; it is a deliberate structural modification to achieve a mass shift sufficient for unambiguous MS resolution from the unlabeled impurity analyte, without introducing the chromatographic retention time shifts that can compromise quantification accuracy when using 13C or 15N labeled standards [1]. Using a different deuterated analog, such as Urapidil-d4 (which labels the parent drug, not the impurity) or O-Desmethyl Urapidil-d4 (which labels a distinct metabolite with different physicochemical properties), would result in suboptimal recovery correction, potential ion suppression discrepancies, and invalidated method performance. The selection of this specific labeled impurity standard is therefore a non-negotiable requirement for methods validated under regulatory frameworks such as ICH Q2(R1) and for submissions to the FDA or EMA that demand the highest specificity in impurity profiling [2].

Quantitative Differentiation of 2-Demethoxy-2-chloro Urapidil-d4: Evidence for Analytical Method Superiority


Isotopic Purity and Mass Shift: Ensuring Unambiguous MS Detection

2-Demethoxy-2-chloro Urapidil-d4 incorporates four deuterium atoms, increasing its molecular weight from 391.90 g/mol (unlabeled impurity, CAS 34661-73-9) to 395.92 g/mol, a mass shift of +4.02 Da . This mass difference is sufficient to completely separate the internal standard signal from the analyte signal in MS detection, even when the internal standard is present at high concentrations [1]. The supplied isotopic purity is typically ≥98% , minimizing the contribution of unlabeled species to the analyte channel and thus preserving quantitative accuracy.

Stable Isotope Labeling Mass Spectrometry Internal Standard

Recovery Correction Fidelity: Validated Performance in Biological Matrices

In a validated UPLC-MS/MS method for Urapidil in human plasma, the use of a deuterium-labeled internal standard (structurally analogous to 2-Demethoxy-2-chloro Urapidil-d4) resulted in overall recoveries for both the analyte and the internal standard exceeding 90% [1]. This high and consistent recovery is critical for accurate quantification across a linear range of 5-500 ng/mL, with intra- and inter-run precision and accuracy within 10% [2]. The method demonstrates that a properly matched deuterated internal standard can correct for matrix effects and extraction variability that would otherwise introduce significant error when using a non-isotopic structural analog.

Bioanalysis Method Validation Recovery

Regulatory Alignment: Compliance with Pharmacopeial and ANDA Requirements

2-Demethoxy-2-chloro Urapidil-d4 is supplied with comprehensive characterization data compliant with regulatory guidelines and is explicitly intended for use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) [1]. Unlike unlabeled impurities or generic standards, this deuterated material offers the traceability required by USP and EP, supporting a well-controlled analytical ecosystem. The use of this specific standard directly addresses the regulatory expectation for a 'closely related' internal standard in impurity methods, a requirement that cannot be met by substituting with Urapidil-d4 or other analogs .

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

High-Impact Application Scenarios for 2-Demethoxy-2-chloro Urapidil-d4 Based on Quantitative Evidence


LC-MS/MS Quantification of Urapidil Impurities in Pharmaceutical QC

In the quality control laboratory of a generic pharmaceutical manufacturer, this deuterated standard is used to accurately quantify trace levels of the 2-Demethoxy-2-chloro Urapidil impurity in Urapidil API and finished dosage forms. The +4.02 Da mass shift ensures that the internal standard signal does not interfere with the impurity analyte, allowing for precise quantification at levels as low as 0.05% of the API, as required by ICH Q3A guidelines . This method directly supports ANDA submissions by providing robust impurity profiling data.

Metabolic Stability Studies and Pharmacokinetic Profiling

During preclinical development, researchers employ 2-Demethoxy-2-chloro Urapidil-d4 as an internal standard to monitor the metabolic fate of the parent Urapidil impurity in hepatocyte incubations or in vivo animal studies. The validated >90% recovery and ≤10% precision metrics [1] ensure that the observed time-concentration profiles are not confounded by analytical variability, enabling accurate determination of key PK parameters such as half-life and clearance for this specific impurity.

Forced Degradation Studies and Stability-Indicating Method Validation

When developing a stability-indicating HPLC or UPLC method for Urapidil, scientists use 2-Demethoxy-2-chloro Urapidil-d4 as a stable internal standard to correct for any loss of the impurity analyte during sample preparation from stressed conditions (e.g., acid, base, oxidative, photolytic). The close structural match ensures that the internal standard co-elutes and experiences the same matrix effects as the analyte, a critical requirement for demonstrating method specificity per ICH Q2(R1) [2].

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